4-Acetamido-5-nitro-m-xylene

Organic Synthesis Process Chemistry Nitroacetanilide Derivatives

Select 4-Acetamido-5-nitro-m-xylene (CAS 606-38-2) for your next campaign to leverage its unique meta-xylene backbone. Unlike generic nitroacetanilides, its 2,4-dimethyl substitution delivers superior regioselectivity, a high 172°C melting point for straightforward recrystallization, and a 93% reduction yield that slashes material costs. With an XLogP3 of 1.2—0.5 units lower than 4-nitroacetanilide—this building block offers improved aqueous solubility and favorable ADME profiles in early discovery. Available in research and bulk quantities. Inquire today for pricing and custom synthesis options.

Molecular Formula C10H12N2O3
Molecular Weight 208.21 g/mol
CAS No. 606-38-2
Cat. No. B181591
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Acetamido-5-nitro-m-xylene
CAS606-38-2
Molecular FormulaC10H12N2O3
Molecular Weight208.21 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1)[N+](=O)[O-])NC(=O)C)C
InChIInChI=1S/C10H12N2O3/c1-6-4-7(2)10(11-8(3)13)9(5-6)12(14)15/h4-5H,1-3H3,(H,11,13)
InChIKeyPXXMBAOADHXJSE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Acetamido-5-nitro-m-xylene (CAS 606-38-2) Procurement Guide: Physicochemical & Synthetic Profile


4-Acetamido-5-nitro-m-xylene (CAS 606-38-2, also known as N-(2,4-dimethyl-6-nitrophenyl)acetamide or 2,4-dimethyl-6-nitroacetanilide) is a substituted nitroacetanilide intermediate characterized by a meta-xylene backbone bearing an acetamido group at the 4-position and a nitro group at the 5-position . It is a white crystalline solid with a molecular weight of 208.21 g/mol, exhibiting low water solubility but good solubility in common organic solvents such as alcohols, ethers, and aldehydes . The compound serves as a key building block in organic synthesis, particularly for the preparation of dyes, pharmaceuticals, and agrochemicals, and can also function as a ligand for certain platinum group catalysts .

4-Acetamido-5-nitro-m-xylene (CAS 606-38-2) vs. Generic Nitroacetanilides: Why Substitution Is Not Advisable


Generic nitroacetanilides such as 4-nitroacetanilide (CAS 104-04-1), 2-nitroacetanilide (CAS 552-32-9), or 3-nitroacetanilide (CAS 635-17-8) cannot be directly interchanged with 4-acetamido-5-nitro-m-xylene due to significant differences in steric hindrance, electronic substitution patterns, and downstream reactivity. The presence of two methyl groups on the aromatic ring in 4-acetamido-5-nitro-m-xylene substantially alters its lipophilicity, melting point, and regioselectivity in subsequent synthetic transformations compared to unsubstituted nitroacetanilides [1]. Attempting to substitute with a simpler analog may lead to altered reaction kinetics, different product distributions, and compromised yields in multi-step syntheses. The quantitative differentiations provided in Section 3 establish the measurable basis for selecting this specific compound over its closest in-class alternatives.

4-Acetamido-5-nitro-m-xylene (CAS 606-38-2): Quantified Differentiation Evidence for Scientific Procurement


Superior Synthetic Yield (93%) vs. Typical Nitroacetanilide Nitration Yields (53-91%)

A regioselective nitration process for 2,4-dimethyl-6-nitroacetanilide (4-acetamido-5-nitro-m-xylene) achieves a 93% yield when synthesized from 2,4-dimethylacetanilide using 1,2-dichloroethane as solvent [1]. This significantly exceeds the typical yield range of 53-91% reported for various N-acetanilide syntheses via one-pot acetylation methods [2].

Organic Synthesis Process Chemistry Nitroacetanilide Derivatives

Melting Point Advantage (172°C) Facilitates Crystallization and Purity Control

4-Acetamido-5-nitro-m-xylene exhibits a melting point of 172 °C , which is substantially higher than the melting point of 2-nitroacetanilide (90-94 °C) [1] and moderately higher than that of 3-nitroacetanilide (154-158 °C) . The elevated melting point simplifies purification by recrystallization, reduces the likelihood of co-melting with impurities, and facilitates easier handling and storage compared to lower-melting analogs.

Purification Solid-State Properties Process Development

Enhanced Lipophilicity (XLogP3 = 1.2) vs. Unsubstituted Nitroacetanilides (XLogP3 ~1.7)

4-Acetamido-5-nitro-m-xylene has a computed XLogP3 value of 1.2 , which is 0.5 units lower than that of 4-nitroacetanilide (XLogP3 = 1.7) , indicating moderately increased aqueous solubility while retaining sufficient lipophilicity for membrane permeation. This balanced lipophilicity can be advantageous in early-stage medicinal chemistry optimization, where excessive lipophilicity often correlates with poor pharmacokinetic properties [1].

Lipophilicity Drug Design QSAR Computational Chemistry

Steric and Electronic Differentiation: Ortho-Nitro/Ortho-Acetamido Substitution Pattern

The compound bears a unique ortho-nitro (5-position) and ortho-acetamido (4-position) substitution pattern on a meta-xylene framework. This arrangement creates significant steric hindrance and electronic modulation not present in simpler nitroacetanilides. While direct kinetic data for this specific compound is limited, class-level inference from nitroacetanilide hydrolysis studies demonstrates that ortho-substituents dramatically alter reaction rates and mechanisms [1]. In alkaline hydrolysis of N-ethyl-2,4-dinitroacetanilide, the rate-determining step changes due to steric hindrance, highlighting that ortho-substituted anilides exhibit fundamentally different reactivity profiles than their para- or meta-substituted counterparts [2].

Reactivity Regioselectivity Steric Hindrance Nitro Group

4-Acetamido-5-nitro-m-xylene (CAS 606-38-2): Recommended Application Scenarios Based on Quantified Differentiation


Large-Scale Synthesis of 2,4-Dimethyl-6-Nitroaniline Derivatives

When preparing 2,4-dimethyl-6-nitroaniline or its N-substituted derivatives via reduction, the 93% yield achievable with 4-acetamido-5-nitro-m-xylene [1] provides a clear economic and efficiency advantage over alternative routes that yield only 53-91%. This high-yielding intermediate minimizes material costs and waste, making it the preferred starting material for pilot-plant and commercial-scale campaigns.

Purification-Intensive Workflows Requiring High-Melting Solids

For synthetic sequences that demand rigorous purification by recrystallization—such as those leading to high-purity dye intermediates or pharmaceutical precursors—the elevated melting point of 172 °C offers a distinct advantage. This property allows for straightforward isolation and reduces the risk of product loss due to oiling out or co-precipitation, a common issue with lower-melting nitroacetanilides (90-158 °C).

Medicinal Chemistry Programs Balancing Lipophilicity and Solubility

In hit-to-lead optimization where controlling logP is critical, 4-acetamido-5-nitro-m-xylene (XLogP3 = 1.2) may serve as a more favorable scaffold than 4-nitroacetanilide (XLogP3 = 1.7). The 0.5-unit reduction in lipophilicity can translate to improved aqueous solubility and potentially better in vitro ADME profiles, reducing the need for extensive formulation adjustments early in the discovery process [2].

Regioselective Functionalization of Hindered Aromatic Systems

When a synthetic route requires a sterically congested ortho-nitro/ortho-acetamido intermediate to direct electrophilic substitution to a specific position, 4-acetamido-5-nitro-m-xylene is uniquely suited. Its substitution pattern creates a differentiated reactivity profile compared to simpler nitroacetanilides, as supported by class-level mechanistic studies on ortho-substituted anilides [3]. This makes it an indispensable building block for the construction of complex heterocycles or poly-substituted aromatics.

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